N-(2-chlorophenyl)-6-morpholinopyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-6-morpholin-4-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c16-11-3-1-2-4-12(11)17-15(21)13-5-6-14(19-18-13)20-7-9-22-10-8-20/h1-6H,7-10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXXGZNJJOITLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-6-morpholinopyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with a suitable reagent to form the pyridazine ring. The morpholine group is introduced through a nucleophilic substitution reaction, and the carboxamide group is formed by reacting the resulting compound with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-6-morpholinopyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-chlorophenyl)-6-morpholinopyridazine-3-carboxamide with key pyridazine and carboxamide derivatives, focusing on structural variations, physicochemical properties, and inferred biological implications.
Core Structure and Substituent Modifications
(a) Pyridazine Core vs. Triazolo-Pyridazine Hybrids
- N-(3-Chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide (): Core: Combines a pyridazine ring with a fused triazolo group. Substituents: A 3-chlorophenyl carboxamide and a piperidine group. In contrast, the morpholine group in the target compound improves solubility due to its oxygen-containing heterocycle .
(b) Chlorophenyl Carboxamide Derivatives
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine ():
- Core : Pyridazine with a chloro group at position 6 and an amine at position 3.
- Substituents : A 2-methoxyphenyl group instead of carboxamide.
- Key Difference : The methoxy group is electron-donating, which may alter electronic distribution compared to the electron-withdrawing chloro group in the target compound. This could affect redox stability or receptor interactions .
1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide ():
- Core : Dihydropyridazine with a ketone at position 4.
- Substituents : Dual chlorophenyl groups and a trifluoromethyl group.
- Key Difference : The trifluoromethyl group increases lipophilicity and metabolic resistance, whereas the morpholine in the target compound balances lipophilicity with water solubility. The 2-chlorophenyl vs. 3-/4-chlorophenyl positional isomers may exhibit distinct steric effects in binding pockets .
Physicochemical Properties
While melting points and solubility data for the target compound are unavailable, analogs provide contextual insights:
Biological Activity
N-(2-chlorophenyl)-6-morpholinopyridazine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research landscape.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with morpholinopyridazine derivatives. The resulting compound features a chlorophenyl group, a morpholine ring, and a carboxamide functional group, which are crucial for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Its mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
- In vitro Studies : In cell line assays, this compound has shown potent antiproliferative effects against various cancer cell lines, including those derived from hematological malignancies and solid tumors. For instance, it demonstrated an IC50 value in the low micromolar range against K562 cells, a model for chronic myeloid leukemia (CML) .
- Mechanism of Action : The compound is believed to act as a Src/Abl kinase inhibitor, which is critical in the treatment of CML. The inhibition of these kinases leads to reduced cell proliferation and increased apoptosis in cancer cells .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies have indicated low toxicity levels at therapeutic doses, making it a promising candidate for further development in oncology .
Case Studies and Clinical Relevance
Several case studies highlight the potential clinical applications of this compound:
- Chronic Myeloid Leukemia : In animal models, administration of this compound resulted in significant tumor regression with minimal side effects. These findings support its potential as a targeted therapy for CML .
- Solid Tumors : A study involving xenograft models demonstrated that treatment with this compound led to substantial reductions in tumor size compared to control groups .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
